5-[(cyclopentylmethyl)sulfanyl]-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
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Overview
Description
5-[(Cyclopentylmethyl)sulfanyl]-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a complex organic compound that belongs to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a thiazolo[4,5-d]pyrimidine core, substituted with various functional groups such as cyclopentylmethyl, methoxyphenyl, and phenylethyl. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(cyclopentylmethyl)sulfanyl]-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. The key steps include the formation of the thiazolopyrimidine core, followed by the introduction of the substituents. Common reagents used in these reactions include sulfur-containing compounds, cyclopentylmethyl halides, methoxyphenyl derivatives, and phenylethyl halides. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes may be employed to enhance efficiency and scalability. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-[(Cyclopentylmethyl)sulfanyl]-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
5-[(Cyclopentylmethyl)sulfanyl]-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may exhibit activity against specific biological targets, leading to therapeutic applications.
Industry: The compound’s chemical properties may be exploited in various industrial processes, such as the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 5-[(cyclopentylmethyl)sulfanyl]-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its application, such as its use in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-[(cyclopentylmethyl)sulfanyl]-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one include other thiazolopyrimidine derivatives with different substituents. Examples include:
- 5-[(Cyclopentylmethyl)sulfanyl]-6-(2-chlorophenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
- 5-[(Cyclopentylmethyl)sulfanyl]-6-(2-methoxyphenyl)-3-(2-methylphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C26H27N3O2S3 |
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Molecular Weight |
509.7 g/mol |
IUPAC Name |
5-(cyclopentylmethylsulfanyl)-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C26H27N3O2S3/c1-31-21-14-8-7-13-20(21)29-24(30)22-23(27-25(29)33-17-19-11-5-6-12-19)28(26(32)34-22)16-15-18-9-3-2-4-10-18/h2-4,7-10,13-14,19H,5-6,11-12,15-17H2,1H3 |
InChI Key |
AQJIUUARDAMDFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC4CCCC4)N(C(=S)S3)CCC5=CC=CC=C5 |
Origin of Product |
United States |
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